molecular formula C16H15F4N3O4S B2613038 5-Fluoro-2-((1-((4-(trifluoromethoxy)phenyl)sulfonyl)piperidin-3-yl)oxy)pyrimidine CAS No. 2034326-67-3

5-Fluoro-2-((1-((4-(trifluoromethoxy)phenyl)sulfonyl)piperidin-3-yl)oxy)pyrimidine

Cat. No. B2613038
CAS RN: 2034326-67-3
M. Wt: 421.37
InChI Key: LEIRELHIECKBDX-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a pyrimidine ring, a piperidine ring, a sulfonyl group, and a trifluoromethoxy group attached to a phenyl ring. These groups are common in many pharmaceutical compounds and could potentially have various biological activities .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the trifluoromethoxy group could be introduced using a trifluoromethylation reagent . The piperidine ring could be formed via a cyclization reaction .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyrimidine and piperidine rings would provide rigidity to the structure, while the sulfonyl and trifluoromethoxy groups could participate in various intermolecular interactions .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. For example, the pyrimidine ring could participate in nucleophilic substitution reactions, while the piperidine ring could undergo reactions typical of secondary amines .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the trifluoromethoxy group is highly electronegative and could increase the polarity of the compound .

Scientific Research Applications

Herbicidal Applications

One study discusses new pyrimidine intermediates for herbicidal sulfonylureas. These intermediates, including 2-amino-4-trifluoromethyl-6-trifluoromethoxypyrimidine, were synthesized and found to be selective post-emergence herbicides in cotton and wheat, presumably due to sulfone metabolization for selectivity. This research underscores the potential of fluorinated pyrimidines in developing selective herbicides for agricultural use (Hamprecht, Mayer, Westphalen, & Walter, 1999).

Antiviral Properties

Another study focused on the antiviral properties of fluorine-containing 3′-azido-3′-deoxythymidine derivatives, synthesized through reactions involving pyrimidine nucleoside 5′-aldehydes. This research explores the potential of fluorinated pyrimidine derivatives in developing treatments for viral infections, including HIV (Lloyd, Coe, Walker, & Howarth, 1993).

Corrosion Inhibition

Research on the adsorption and corrosion inhibition properties of piperidine derivatives on iron surfaces includes a study involving 5-fluoro-2-(methylthio)pyrimidine-4-yl derivatives. These compounds exhibited promising results in protecting iron against corrosion, suggesting applications in materials science and engineering to enhance the longevity of metal structures (Kaya et al., 2016).

Antimicrobial Applications

A study on the synthesis and antimicrobial activity of pyrimidine, pyrazolopyrimidine, and pyrazolotriazine derivatives containing sulfonyl moiety revealed some compounds with significant antimicrobial activity. This research contributes to the development of new antimicrobial agents to combat resistant strains of bacteria and fungi (Ammar et al., 2004).

Mechanism of Action

The mechanism of action of this compound would depend on its biological target. The presence of multiple functional groups suggests that it could interact with various biological macromolecules in different ways .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific biological activities. As with any chemical compound, appropriate precautions should be taken when handling it .

properties

IUPAC Name

5-fluoro-2-[1-[4-(trifluoromethoxy)phenyl]sulfonylpiperidin-3-yl]oxypyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F4N3O4S/c17-11-8-21-15(22-9-11)26-13-2-1-7-23(10-13)28(24,25)14-5-3-12(4-6-14)27-16(18,19)20/h3-6,8-9,13H,1-2,7,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEIRELHIECKBDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)OC(F)(F)F)OC3=NC=C(C=N3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F4N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Fluoro-2-((1-((4-(trifluoromethoxy)phenyl)sulfonyl)piperidin-3-yl)oxy)pyrimidine

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